Boc-L-3-thienylalanine dcha

Catalog No.
S2821992
CAS No.
226880-86-0; 83825-42-7
M.F
C24H40N2O4S
M. Wt
452.65
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-3-thienylalanine dcha

CAS Number

226880-86-0; 83825-42-7

Product Name

Boc-L-3-thienylalanine dcha

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid

Molecular Formula

C24H40N2O4S

Molecular Weight

452.65

InChI

InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1

InChI Key

FNTVEJPWKBETJW-FVGYRXGTSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

solubility

not available

Boc-L-3-thienylalanine dicyclohexylamine (DCHA) salt (CAS 83825-42-7) is a highly pure, N-alpha-protected unnatural amino acid building block widely utilized in solid-phase peptide synthesis (SPPS). Formulated specifically as a DCHA salt to ensure crystallinity and long-term shelf stability, this compound serves as a critical bioisostere for phenylalanine. The 3-thienyl group introduces a sulfur-containing heteroaromatic ring that alters pi-pi stacking, electron density, and metabolic susceptibility compared to standard phenyl rings [1]. Procurement of the DCHA salt form is standard for industrial and research applications requiring precise stoichiometric control, as it overcomes the hygroscopic and oily nature often associated with Boc-protected free acids .

Substituting Boc-L-3-thienylalanine dcha with its free acid counterpart, standard phenylalanine, or the closely related 2-thienyl isomer introduces severe process and performance risks. From a handling perspective, the free acid is prone to moisture absorption and physical instability, which directly compromises the accurate molar calculations required for high-yield peptide coupling . Biologically, the 3-thienyl and 2-thienyl isomers are not interchangeable; the position of the sulfur atom drastically alters the side-chain dihedral angles and electronic distribution. In structure-activity relationship (SAR) studies, substituting a 3-thienyl group with a 2-thienyl group or a standard phenyl ring can lead to multi-fold losses in target binding affinity due to spatial mismatches in hydrophobic binding pockets[1]. Therefore, precise procurement of the 3-thienyl DCHA salt is mandatory for reproducible synthesis and optimal pharmacokinetics.

Crystallinity and Stoichiometric Precision: DCHA Salt vs. Free Acid

The formulation of Boc-L-3-thienylalanine as a dicyclohexylamine (DCHA) salt is a deliberate procurement advantage designed to solve the physical instability of the free acid. Boc-protected unnatural amino acids frequently present as unstable, foamy oils or hygroscopic amorphous solids, making accurate weighing impossible and leading to coupling failures in SPPS [1]. Conversion to the DCHA salt yields a highly crystalline, stable powder with a defined molecular weight (452.7 g/mol) and >98% purity . This physical transformation ensures exact stoichiometric equivalents during peptide coupling, preventing truncation or deletion sequences in automated synthesizers.

Evidence DimensionPhysical state and weighing accuracy
Target Compound DataDCHA salt: Highly crystalline, non-hygroscopic solid, >98% purity, shelf-stable for years.
Comparator Or BaselineFree acid: Often an unstable, foamy oil or hygroscopic solid prone to degradation.
Quantified DifferenceDCHA salt enables exact molar stoichiometry, whereas free acids introduce high weighing variance and moisture-induced degradation.
ConditionsStandard laboratory storage and solid-phase peptide synthesis weighing protocols.

Procurement of the DCHA salt is essential for maintaining strict quality control and high coupling yields in automated peptide manufacturing.

Target Affinity Optimization: 3-Thienyl vs. 2-Thienyl Isomers

The exact positional isomer of the thienyl ring is critical for target engagement, meaning 3-thienylalanine cannot be generically swapped with 2-thienylalanine. In the development of p107-derived CDK inhibitors, the incorporation of the 3-thienylalanine residue yielded considerably higher potency than the 2-thienylalanine analog [1]. The 3-thienyl substitution projects the sulfur atom at a different vector, more closely mimicking the steric bulk of phenylalanine while providing unique pi-stacking interactions in the hydrophobic binding groove [2].

Evidence DimensionTarget binding potency (IC50 / Affinity)
Target Compound Data3-Thienylalanine peptides exhibit optimized binding in specific hydrophobic pockets (e.g., higher potency in p107 contexts).
Comparator Or Baseline2-Thienylalanine peptides.
Quantified Difference3-thienylalanine demonstrates considerably higher potency and a different selectivity profile compared to the 2-thienyl isomer in specific CDK inhibitor assays.
ConditionsCompetitive binding assays for CDK protein complexes.

Buyers must specify the 3-thienyl isomer to ensure the correct spatial geometry for target receptor binding, as the 2-thienyl analog will fail to replicate the exact SAR profile.

Metabolic Stability and Bioisosteric Performance vs. Phenylalanine

Boc-L-3-thienylalanine is frequently procured to replace standard phenylalanine residues in peptide drug candidates to improve pharmacokinetic properties. While structurally similar, the thiophene ring is electron-rich and alters the susceptibility to enzymatic degradation, such as hydroxylation by phenylalanine hydroxylase[1]. In peptide engineering, substituting phenylalanine with 3-thienylalanine can maintain or enhance binding affinity (e.g., maintaining low micromolar to nanomolar IC50s in CDK inhibitors) while providing a distinct solvation and lipophilicity profile that can improve overall drug-like properties [2].

Evidence DimensionEnzymatic recognition and lipophilicity
Target Compound Data3-Thienylalanine provides an isosteric match with altered electron density and resistance to standard phenyl-targeting enzymes.
Comparator Or BaselineStandard L-Phenylalanine.
Quantified DifferenceMaintains comparable target affinity (e.g., 0.18 μM for CDK2A) while shifting the lipophilic and metabolic profile of the peptide.
ConditionsIn vitro binding assays and pharmacokinetic optimization of peptide therapeutics.

Procuring 3-thienylalanine allows medicinal chemists to overcome the rapid metabolic clearance often associated with natural phenylalanine residues in peptide drugs.

Solid-Phase Peptide Synthesis (SPPS) of High-Purity Therapeutics

The DCHA salt form is specifically procured for automated Boc-SPPS workflows where the physical stability and precise stoichiometry of the building block are critical to preventing sequence deletions and maximizing crude purity .

SAR Optimization of Phenylalanine-Rich Peptides

Ideal for medicinal chemistry campaigns seeking to replace natural phenylalanine residues with a bioisostere that alters pi-stacking interactions and improves metabolic resistance without destroying the peptide's native secondary structure [1].

Development of Kinase and Protease Inhibitors

Procured for the synthesis of targeted inhibitors (such as CDK inhibitors or specific peptidomimetics) where the precise spatial projection of the 3-thienyl ring provides superior hydrophobic pocket binding compared to 2-thienyl or standard phenyl rings [1].

Dates

Last modified: 07-23-2023

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